molecular formula C15H14N2O B7457929 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone

2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone

Cat. No. B7457929
M. Wt: 238.28 g/mol
InChI Key: VIKPGOBEDPQEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to act through various cellular pathways. One of the proposed mechanisms is the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound may modulate the expression of certain genes that are involved in the immune response.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has also been reported to have antiviral and antibacterial activities. In animal studies, this compound has shown potential as an anti-inflammatory agent and a modulator of the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone in lab experiments include its diverse biological activities and potential as a therapeutic agent. Moreover, the synthetic route for this compound is well-established, and it can be easily synthesized in large quantities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone. One of the major areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Moreover, the development of novel synthetic routes and modifications to the existing synthetic route can improve the yield and purity of the final product. Additionally, the exploration of the structure-activity relationship of this compound can lead to the development of more potent derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone involves a multistep process that requires expertise in organic chemistry. The starting material for the synthesis is 2-aminopyridine, which undergoes a series of reactions to form the final product. The synthesis of this compound has been reported in several research articles, and various modifications to the synthetic route have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone has shown promising results in several scientific research applications. One of the major areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Several studies have reported the antitumor, antiviral, and antibacterial activities of this compound. Moreover, it has also shown potential as an anti-inflammatory agent and a modulator of the immune system.

properties

IUPAC Name

2,3-dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-6-7-13(10-16-11)15(18)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKPGOBEDPQEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone

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